2'-Deoxyguanosine vs. Other Canonical Nucleosides: 0.13-0.41 V Lower Reduction Potential Confers Predominant Susceptibility to Oxidative Damage
2'-Deoxyguanosine exhibits a one-electron reduction potential of 1.29 V versus NHE, which is substantially lower than that of deoxyadenosine (1.42 V), deoxycytidine (1.6 V), and thymidine (1.7 V) [1]. This 0.13-0.41 V difference makes deoxyguanosine the most electron-rich and, consequently, the most susceptible canonical nucleoside to oxidative damage. This property is the chemical basis for its role as the primary precursor to the widely used oxidative DNA damage biomarker, 8-oxo-2'-deoxyguanosine (8-oxodG) [2].
| Evidence Dimension | One-electron reduction potential (V vs. NHE) |
|---|---|
| Target Compound Data | 1.29 V |
| Comparator Or Baseline | Deoxyadenosine (1.42 V), Deoxycytidine (1.6 V), Thymidine (1.7 V) |
| Quantified Difference | 0.13 V (vs. dA), 0.31 V (vs. dC), 0.41 V (vs. T) |
| Conditions | Electrochemical measurement in aqueous solution |
Why This Matters
This quantifiable difference in reduction potential is the foundational reason why 2'-deoxyguanosine is the preferred analytical standard for developing and validating assays that measure oxidative DNA damage, as it is the primary target of ROS in biological systems.
- [1] Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews, 98(3), 1109–1152. View Source
- [2] Costa, R. A., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Molecules, 27(5), 1620. View Source
